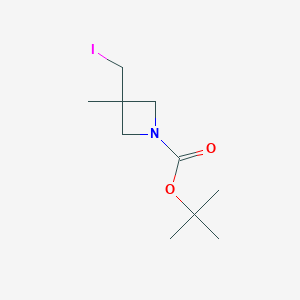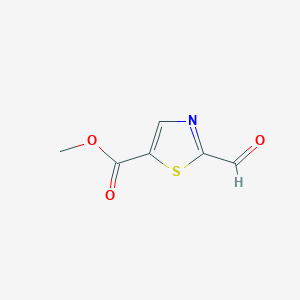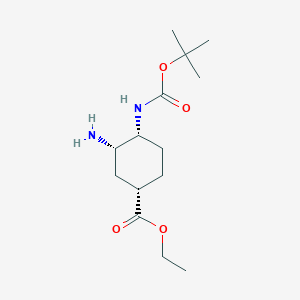![molecular formula C11H20N2O2 B1403545 6-(Boc-amino)-1-azaspiro[3.3]heptane CAS No. 1408076-28-7](/img/structure/B1403545.png)
6-(Boc-amino)-1-azaspiro[3.3]heptane
Descripción general
Descripción
“6-(Boc-amino)-1-azaspiro[3.3]heptane” is a sterically constrained amino acid . It is an analogue of the natural compounds ornitine and GABA, which play important roles in biological processes . Therefore, it can be advantageously used in medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This compound was added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .Molecular Structure Analysis
The molecular structure of “6-(Boc-amino)-1-azaspiro[3.3]heptane” is characterized by a spirocyclic scaffold, which provides a wide variation of spatial disposition of the functional groups . Spirocyclic amino acids are very rare, both among natural and tailor-made amino acids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “6-(Boc-amino)-1-azaspiro[3.3]heptane” include the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This process leads to the formation of the four-membered rings in the spirocyclic scaffold .Aplicaciones Científicas De Investigación
Synthesis of Sterically Constrained Amino Acids
- Scientific Field: Organic Chemistry
- Application Summary: The compound is used in the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are analogues of the natural compounds ornitine and GABA, respectively . These novel amino acids were added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design .
- Methods of Application: The synthesis involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
- Results: The use of the 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids was demonstrated for the first time .
Synthesis of Antiviral Ledipasvir
- Scientific Field: Medicinal Chemistry
- Application Summary: The Boc-protected amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be derived from “6-(Boc-amino)-1-azaspiro[3.3]heptane”, has become a key element in the synthesis of ledipasvir . Ledipasvir is a potent non-structural protein 5A (NS5A) inhibitor used for the treatment of hepatitis C virus infections .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Ledipasvir has been approved for use in the treatment of hepatitis C virus infections .
Mimic of Substituted Benzene Rings in Drugs
- Scientific Field: Drug Design
- Application Summary: Spiro[3.3]heptane, which “6-(Boc-amino)-1-azaspiro[3.3]heptane” is a derivative of, can mimic the mono-, meta-, and para-substituted benzene rings in drugs . This makes it useful in the design of new drugs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The spiro[3.3]heptane core has been reported in the literature and is often used in medicinal chemistry as a 3D-shaped scaffold .
Synthesis of 4-Substituted Proline Scaffolds
- Scientific Field: Medicinal Chemistry
- Application Summary: The Boc-protected amino acid 5-azaspiro[2.4]heptane-6-carboxylic acid, which can be derived from “6-(Boc-amino)-1-azaspiro[3.3]heptane”, is used in the enantioselective preparation of the (S)-4-methyleneproline scaffold . These 4-methylene substituted proline derivatives are versatile starting materials often used in medicinal chemistry .
- Methods of Application: The key reaction is a one-pot double allylic alkylation of an imine analogue of glycine in the presence of a chinchonidine-derived catalyst under phase transfer conditions .
- Results: The (S)-4-methyleneproline scaffold is a key element in the industrial synthesis of antiviral ledipasvir .
Synthesis of Ornitine and GABA Analogues
- Scientific Field: Biochemistry
- Application Summary: The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, are analogues of the natural compounds ornitine and GABA, respectively . These play important roles in biological processes and can be advantageously used in medicinal chemistry and drug design .
- Methods of Application: The synthesis involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .
- Results: The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(1-azaspiro[3.3]heptan-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-11(7-8)4-5-12-11/h8,12H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMQBXQOCRBMDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146926 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Boc-amino)-1-azaspiro[3.3]heptane | |
CAS RN |
1638767-68-6 | |
| Record name | Carbamic acid, N-trans-1-azaspiro[3.3]hept-6-yl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)


![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)

![Pyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic acid diethyl ester](/img/structure/B1403470.png)






![9-Boc-3,7,9-triazabicyclo[3.3.1]nonane](/img/structure/B1403485.png)